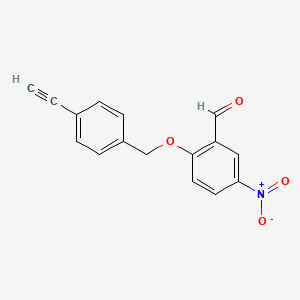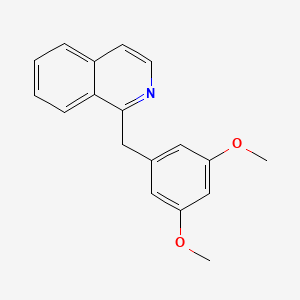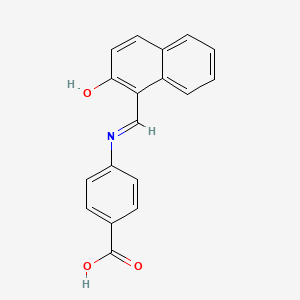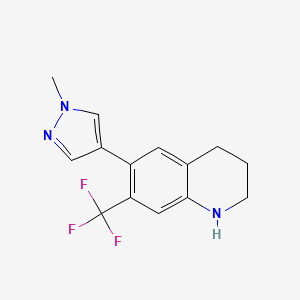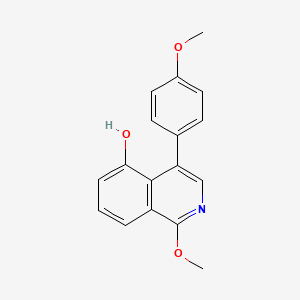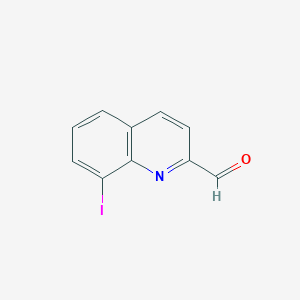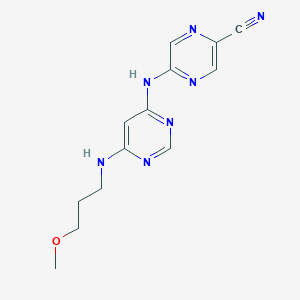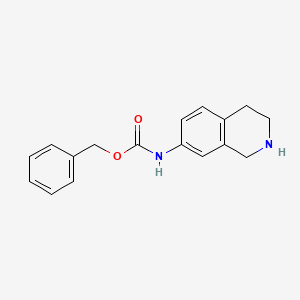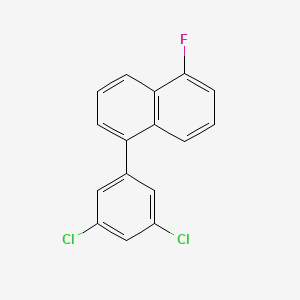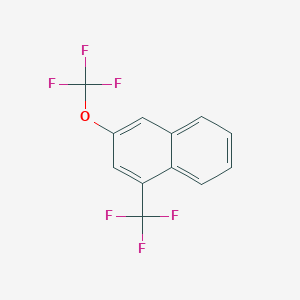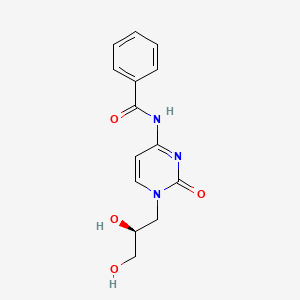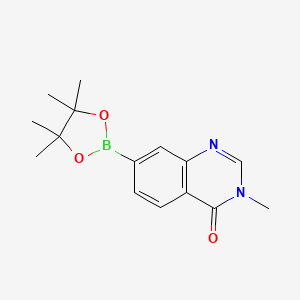
3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Methyl Group: Methylation of the quinazolinone core can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Dioxaborolane Group: The dioxaborolane group can be introduced via a borylation reaction using bis(pinacolato)diboron and a suitable palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the boron center.
Reduction: Reduction reactions could target the quinazolinone core or the dioxaborolane group.
Substitution: The compound is likely to participate in nucleophilic substitution reactions, especially at the boron center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, organolithium compounds, and Grignard reagents are commonly employed.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids or quinazolinone derivatives, while reduction could produce boranes or reduced quinazolinones.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions.
Biology
Biological Activity: Quinazolinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may exhibit similar activities.
Medicine
Pharmaceutical Development: The compound could be explored for its potential as a drug candidate, particularly in the treatment of cancer, infections, and inflammatory diseases.
Industry
Material Science: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with enzymes, receptors, or DNA. The dioxaborolane group may enhance the compound’s ability to form stable complexes with biological molecules, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylquinazolin-4(3H)-one: Lacks the dioxaborolane group but shares the quinazolinone core.
7-Bromo-3-methylquinazolin-4(3H)-one: Contains a bromine atom instead of the dioxaborolane group.
3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline: Similar structure but lacks the carbonyl group at the 4-position.
Uniqueness
The presence of the dioxaborolane group in 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one makes it unique compared to other quinazolinone derivatives
Propiedades
Fórmula molecular |
C15H19BN2O3 |
|---|---|
Peso molecular |
286.14 g/mol |
Nombre IUPAC |
3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)10-6-7-11-12(8-10)17-9-18(5)13(11)19/h6-9H,1-5H3 |
Clave InChI |
NZVIQOHQWKOTJJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


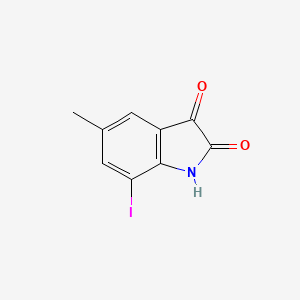
![3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15063667.png)
